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molecular formula C11H13NO B8457267 N-methyl 3-benzofuranethylamine

N-methyl 3-benzofuranethylamine

Cat. No. B8457267
M. Wt: 175.23 g/mol
InChI Key: ALBMLVMWCMVAQF-UHFFFAOYSA-N
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Patent
US04260761

Procedure details

A solution of 5.03 g of 3-benzofuranethanol and 8 g of p-toluenesulfonyl chloride in 20 ml of pyridine was kept in a refrigerator for one week. Most of the pyridine was removed under vacuum, and the residue dissolved in ether and washed successively with 5% hydrochloric acid, water, and 5% sodium bicarbonate solution and dried. Removal of the solvent left 5.93 g of crude 3-benzofuranethanol, p-toluenesulfonate which was heated with 8 g of methylamine in 25 ml of tetrahydrofuran to 100° for 4 hours. The mixture was concentrated, made basic with aqueous sodium hydroxide, and extracted with methylene chloride. The crude amine so obtained was short-path distilled (bath 120°, 0.5 micron) to give 3.17 g (59% yield) of N-methyl 3-benzofuranethylamine. NMR spectrum (in CDCl3): τ2.4-3.0 (m, 5); 7.2 (s, 4); 7.6 (s, 3) and 9.0 (s, 1).
Quantity
5.03 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[C:2]1[CH2:10][CH2:11]O.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.[N:24]1C=CC=C[CH:25]=1>>[CH3:25][NH:24][CH2:11][CH2:10][C:2]1[O:1][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
5.03 g
Type
reactant
Smiles
O1C(=CC2=C1C=CC=C2)CCO
Name
Quantity
8 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
20 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Most of the pyridine was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
washed successively with 5% hydrochloric acid, water, and 5% sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
WAIT
Type
WAIT
Details
left 5.93 g of crude 3-benzofuranethanol, p-toluenesulfonate which
TEMPERATURE
Type
TEMPERATURE
Details
was heated with 8 g of methylamine in 25 ml of tetrahydrofuran to 100° for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The crude amine so obtained
DISTILLATION
Type
DISTILLATION
Details
was short-path distilled (bath 120°, 0.5 micron)

Outcomes

Product
Name
Type
product
Smiles
CNCCC1=CC2=C(O1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.17 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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